gamma-Glutamylalanine

Description

Overview of gamma-Glutamyl Peptides and Dipeptides in Eukaryotes

Gamma-glutamyl (γ-glutamyl) peptides are a class of molecules characterized by an unusual peptide bond. Unlike the typical peptide bonds that form at the alpha-carboxyl group of glutamic acid, the bond in γ-glutamyl peptides forms at the gamma-carboxyl group. This unique linkage makes them resistant to degradation by many common peptidases. nih.gov These peptides are widely distributed in eukaryotic organisms, from yeast and plants to humans. bovinedb.caymdb.ca

The most well-known γ-glutamyl compound is the tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinylglycine or GSH), which plays a crucial role in cellular processes like maintaining redox balance and detoxification. plos.org However, a variety of other γ-glutamyl peptides, including dipeptides, exist and are involved in diverse biological functions. plos.orgresearchgate.net

Gamma-glutamyl dipeptides are formed when the γ-glutamyl moiety is linked to a single amino acid. nih.gov These dipeptides can be synthesized through several pathways. One major route involves the enzyme γ-glutamyltransferase (GGT), which can transfer the γ-glutamyl group from glutathione to an acceptor amino acid or dipeptide. nih.govplos.org Another mechanism involves the enzyme glutamate-cysteine ligase (GCL), which, due to its broad substrate specificity, can sometimes use an amino acid other than cysteine to produce a γ-glutamyl dipeptide. plos.orgnih.gov

These peptides are found in various biological contexts. For instance, they are present in edible legumes, and fermented foods like soy sauce and cheese. researchgate.net In mammals, they have been identified in tissues such as the placenta. nih.gov

Historical Context of gamma-Glutamylalanine Discovery and Initial Characterization

While the broader study of γ-glutamyl peptides has been ongoing for some time, particularly in the context of glutathione metabolism, the specific discovery and characterization of γ-glutamylalanine are more recent. It has been identified as a naturally occurring dipeptide in various organisms, including the yeast Saccharomyces cerevisiae and in humans. plos.orgnih.gov

Initial research focused on its role as a metabolite. For example, studies in Saccharomyces cerevisiae have shown that γ-glutamylalanine can be produced in the cell. nih.gov In humans, it has been detected in plasma and is associated with certain metabolic pathways, including glutathione metabolism. nih.govresearchgate.net The presence of γ-glutamylalanine in different species points to its conserved role in biological systems. nih.gov

Classification and Nomenclature of this compound

Chemical Synonyms and Identifiers

This compound is known by several synonyms and is cataloged under various chemical identifiers. This information is crucial for accurately identifying the compound in scientific literature and databases.

| Identifier Type | Identifier | Source |

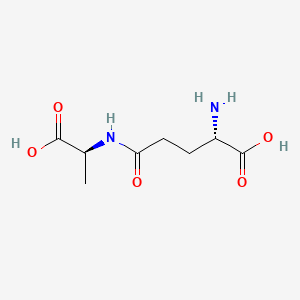

| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | PubChem nih.gov |

| CAS Number | 5875-41-2 | PubChem nih.gov |

| Molecular Formula | C8H14N2O5 | PubChem nih.gov |

| Molecular Weight | 218.21 g/mol | PubChem nih.gov |

| ChEBI ID | CHEBI:50619 | PubChem nih.gov |

| HMDB ID | HMDB0036301 | PubChem nih.gov |

| PubChem CID | 440103 | PubChem nih.gov |

Common Synonyms:

gamma-Glu-Ala nih.gov

γ-L-Glutamyl-L-alanine nih.gov

5-L-Glutamyl-L-alanine bovinedb.ca

g-Glu-Ala nih.gov

N-L-gamma-glutamyl-L-alanine nih.gov

Dipeptide Classification and Structural Features

This compound is classified as a dipeptide, which is an organic compound formed from two amino acids joined by a peptide bond. bovinedb.caymdb.ca Specifically, it is a γ-glutamyl dipeptide. cymitquimica.com

The key structural feature that distinguishes γ-glutamylalanine is the peptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of an alanine (B10760859) residue. cymitquimica.com This is in contrast to the more common peptide bonds which are formed with the α-carboxyl group of glutamic acid. This unique γ-linkage has significant implications for its chemical properties and biological stability.

The compound exists as different stereoisomers, with L-γ-glutamyl-L-alanine being a common form. nih.gov Another form, L-γ-glutamyl-D-alanine, also exists and has its own distinct chemical identifiers. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXVRAFAKQJM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974270 | |

| Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-41-2 | |

| Record name | γ-Glutamylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of Gamma Glutamylalanine

Enzymatic Pathways for gamma-Glutamylalanine Synthesis

The synthesis of this compound is principally catalyzed by enzymes involved in the gamma-glutamyl cycle, a six-reaction pathway responsible for the synthesis and degradation of glutathione (B108866). wikipedia.orgacpjournals.org Key enzymes in this process are gamma-glutamyl transpeptidase (GGT) and, under certain conditions, glutamate-cysteine ligase (GCL).

Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a central role in glutathione metabolism. wikipedia.orghealthline.com It is not involved in the intracellular synthesis of glutathione but rather in the catabolism of extracellular glutathione and the transfer of its gamma-glutamyl group. wikipedia.org This transferase activity is a primary route for the formation of gamma-glutamyl amino acids, including this compound. pnas.orgresearchgate.net The general reaction involves the transfer of a gamma-glutamyl group from a donor, such as glutathione, to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.org

The canonical reaction for the synthesis of this compound by GGT involves the transpeptidation of the gamma-glutamyl group from glutathione to L-alanine. wikipedia.orgymdb.ca In this reaction, glutathione serves as the gamma-glutamyl donor. The enzyme cleaves the bond between the glutamate (B1630785) and cysteine residues of glutathione and transfers the gamma-glutamyl moiety to the amino group of an acceptor amino acid, such as L-alanine. wikipedia.org This process results in the formation of this compound and the dipeptide cysteinylglycine (B43971). ymdb.ca

While glutathione is a primary substrate, GGT can utilize other gamma-glutamyl compounds as donors. encyclopedia.pub The enzyme exhibits broad specificity for the amino acid acceptor, enabling the synthesis of a variety of gamma-glutamyl dipeptides. wikipedia.org

| γ-Glutamyl Donor | Acceptor | Enzyme | Products | Reference |

|---|---|---|---|---|

| Glutathione (γ-Glutamyl-Cysteinyl-Glycine) | L-Alanine | γ-Glutamyl Transpeptidase (GGT) | γ-L-Glutamyl-L-alanine + L-Cysteinylglycine | ymdb.ca |

In addition to its transpeptidation activity with amino acid acceptors, GGT can catalyze two significant side reactions: hydrolysis and autotranspeptidation. wikipedia.org

Hydrolysis: If water acts as the acceptor for the gamma-glutamyl group, the reaction results in the formation of glutamate and the release of the rest of the donor molecule (e.g., cysteinylglycine from glutathione). wikipedia.org This hydrolytic activity competes with the transpeptidation pathway.

Autotranspeptidation: GGT can also transfer the gamma-glutamyl group to another molecule of the gamma-glutamyl donor itself. For instance, when L-glutamine is used as a substrate in certain experimental systems, GGT can catalyze the formation of gamma-glutamylglutamine. nih.gov This indicates that a gamma-glutamyl compound can act as both donor and acceptor, a process known as autotranspeptidation.

Multiple isozymes of GGT exist, with GGT1 being a prominent form. wikipedia.org Studies have demonstrated the direct link between the activity of specific GGT isozymes and the production of gamma-glutamyl peptides. For example, in chromophobe renal cell carcinoma (ChRCC), a significant decrease in the levels of several gamma-glutamyl amino acids, including this compound, was observed. pnas.orgresearchgate.net This metabolic shift was directly correlated with the impaired activity and low expression of the GGT1 isozyme, highlighting its crucial role in the synthesis of these compounds in normal kidney tissue. pnas.org

Glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) are the two key enzymes in the de novo intracellular synthesis of glutathione. mdpi.comnih.gov

Glutamate-Cysteine Ligase (GCL): Also known as gamma-glutamylcysteine (B196262) synthetase (γ-GCS), GCL catalyzes the first, rate-limiting step of glutathione synthesis. It forms a gamma-peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, producing gamma-glutamylcysteine (γ-Glu-Cys). wikipedia.orgnih.gov

Glutathione Synthetase (GS): GS catalyzes the second step, adding glycine (B1666218) to the C-terminus of γ-Glu-Cys to form glutathione (γ-Glu-Cys-Gly). nih.govmoffitt.org

While the canonical function of GCL is specific to cysteine, research has revealed a non-canonical activity for this enzyme, particularly under conditions of cysteine limitation. nih.govmoffitt.org In the absence of its preferred substrate, cysteine, GCL can utilize other amino acids as acceptors for the gamma-glutamyl group from glutamate. moffitt.orgresearchgate.net This non-canonical activity results in the direct synthesis of various gamma-glutamyl dipeptides, including this compound. nih.govmoffitt.org This activity has been observed in cancer cell lines and is considered a protective mechanism against ferroptosis by reducing glutamate accumulation. moffitt.org

| Activity Type | Substrates | Enzyme | Product | Reference |

|---|---|---|---|---|

| Canonical | L-Glutamate + L-Cysteine + ATP | GCL | γ-L-Glutamyl-L-cysteine + ADP + Pi | wikipedia.orgnih.gov |

| Non-Canonical | L-Glutamate + L-Alanine + ATP | GCL | γ-L-Glutamyl-L-alanine + ADP + Pi | nih.govmoffitt.org |

The primary alternative biosynthetic route for this compound is the non-canonical, cysteine-independent activity of GCL as described above. nih.govmoffitt.org This pathway is distinct from the GGT-mediated route as it occurs intracellularly and represents a de novo synthesis from glutamate and alanine (B10760859), driven by ATP. wikipedia.orgmoffitt.org

Furthermore, the GCL enzyme from different organisms exhibits varying degrees of substrate specificity. The γ-glutamylcysteine synthetase from Proteus mirabilis has been shown to have low specificity for L-cysteine, allowing it to synthesize other γ-glutamylpeptides. tandfonline.com Similarly, when the γ-GCS from E. coli was used in efforts to produce L-theanine (a gamma-glutamyl derivative of ethylamine), the formation of this compound as a by-product was noted, further confirming the capacity of this enzyme to use alanine as a substrate. encyclopedia.pub These findings suggest that GCL enzymes from various species can serve as a biosynthetic source for this compound.

Role of gamma-Glutamyl Transpeptidase (GGT) in gamma-Glutamyl Amino Acid Formation

Integration into the gamma-Glutamyl Cycle and Glutathione Metabolism

The synthesis and degradation of this compound are integral components of the gamma-glutamyl cycle , a six-enzyme pathway responsible for the synthesis and breakdown of glutathione. nih.govnih.govmdpi.com This cycle connects the breakdown of extracellular glutathione to the intracellular synthesis of this vital antioxidant. nih.gov The formation of this compound by GGT from extracellular glutathione and an amino acid is a key entry point into the cycle. nih.govnih.gov Subsequently, the intracellular cleavage of this compound by GGCT is a pivotal step within the cycle, leading to the release of the transported amino acid and the formation of 5-oxoproline. mdpi.comoup.comtaylorandfrancis.com The 5-oxoproline is then converted to glutamate by the enzyme 5-oxoprolinase, completing the recycling of the glutamyl group, which can then be used for new glutathione synthesis. mdpi.comoup.comtaylorandfrancis.com

The metabolic flux through the this compound pathway is intrinsically linked to cellular glutathione homeostasis and redox balance . mdpi.comuniprot.orguniprot.org The breakdown of extracellular glutathione, which initiates the formation of this compound, is a primary mechanism for salvaging cysteine. nih.govnih.govsemanticscholar.org Cysteine is the rate-limiting amino acid for the de novo synthesis of glutathione. nih.govresearchgate.net By facilitating the recovery of cysteine (from the cysteinyl-glycine dipeptide released alongside this compound), the gamma-glutamyl cycle helps maintain the intracellular pool of glutathione. nih.govbiorxiv.orgsemanticscholar.org

Glutathione is the most abundant non-protein thiol in cells and is critical for detoxifying reactive oxygen species (ROS), thereby maintaining the cellular redox state. mdpi.comconsensus.app The continuous recycling of its amino acid components, facilitated by the formation and breakdown of intermediates like this compound, ensures a steady supply for glutathione synthesis, which is crucial for protecting cells from oxidative damage. semanticscholar.orgresearchgate.net

A primary function of the gamma-glutamyl cycle, and by extension the metabolism of this compound, is the recycling of amino acids . nih.govmdpi.com The degradation of this compound by GGCT directly releases L-alanine into the cytosol, where it can be utilized for protein synthesis or other metabolic pathways. mdpi.comnih.gov Simultaneously, the glutamyl moiety, converted to 5-oxoproline, is subsequently hydrolyzed to glutamate by 5-oxoprolinase. oup.comtaylorandfrancis.com This regenerated glutamate is then available, along with the salvaged cysteine and glycine, for the resynthesis of glutathione by glutamate-cysteine ligase and glutathione synthetase. nih.govoup.commdpi.com This efficient recycling mechanism ensures that the cell can maintain its crucial antioxidant defenses and amino acid pool. nih.govmdpi.com

Integration into the gamma-Glutamyl Cycle and Glutathione Metabolism

Regulation of this compound Metabolic Enzymes

The key enzymes governing the metabolism of this compound, namely GGT and GGCT, are subject to regulatory mechanisms that allow the cell to respond to its metabolic needs and environmental stresses.

Gamma-Glutamyl Transpeptidase (GGT): The expression of GGT is often upregulated in response to oxidative stress. nih.govresearchgate.netnih.gov This is considered an adaptive response, as increased GGT activity enhances the cell's ability to break down extracellular glutathione and salvage cysteine for intracellular glutathione synthesis, thereby bolstering antioxidant defenses. nih.govspandidos-publications.comnih.gov The regulation is complex, involving multiple promoters and signaling pathways, including the Ras, ERK, and PI3K pathways. nih.govspandidos-publications.com Inflammatory conditions can also increase GGT synthesis. spandidos-publications.com

Gamma-Glutamylcyclotransferase (GGCT): The regulation of GGCT is less clearly understood but is crucial for controlling the flux through the gamma-glutamyl cycle. mdpi.com Its expression is known to be significantly higher in many cancer cells compared to normal cells, suggesting a link to cell proliferation and metabolic reprogramming. mdpi.comresearchgate.net There is evidence that GGCT expression may be influenced by the structural state of chromatin and potentially by feedback from metabolites within the gamma-glutamyl pathway. mdpi.com

Glutamate-Cysteine Ligase (GCL): As the rate-limiting enzyme in glutathione synthesis, GCL's activity indirectly affects the substrate pool for GGT. nih.govwikipedia.org GCL is subject to potent feedback inhibition by glutathione itself. nih.govwikipedia.orguniprot.org When glutathione levels are high, GCL activity is suppressed, reducing the rate of new synthesis. Conversely, depletion of glutathione, as might occur under significant oxidative stress, alleviates this inhibition, allowing for increased synthesis to restore homeostasis. wikipedia.org The expression of GCL subunits is also transcriptionally upregulated in response to oxidative stress and amino acid deprivation, often via the Nrf2 signaling pathway. nih.gov

The interplay between the regulation of these enzymes ensures that the cell can efficiently manage its glutathione and amino acid resources in response to changing physiological demands.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | Location | Function |

| Gamma-Glutamyl Transpeptidase | GGT | Cell Membrane (extracellular side) | Catalyzes the transfer of a γ-glutamyl group from glutathione to an amino acid (e.g., alanine) to form γ-glutamylalanine. nih.govspandidos-publications.comnih.gov |

| Gamma-Glutamylcyclotransferase | GGCT | Cytosol | Cleaves γ-glutamylalanine into 5-oxoproline and free alanine. hmdb.camdpi.comnih.gov |

| 5-Oxoprolinase | OPLAH | Cytosol | Converts 5-oxoproline to glutamate in an ATP-dependent reaction. oup.comtaylorandfrancis.com |

| Glutamate-Cysteine Ligase | GCL | Cytosol | Catalyzes the first, rate-limiting step in glutathione synthesis from glutamate and cysteine. nih.govwikipedia.org |

| Glutathione Synthetase | GS | Cytosol | Catalyzes the final step in glutathione synthesis, adding glycine to γ-glutamylcysteine. mdpi.comnih.gov |

Table 2: Summary of Research Findings

| Finding | Context | Implication for γ-Glutamylalanine Metabolism |

| Decreased levels of γ-glutamyl amino acids (including γ-glutamylalanine) in chromophobe renal cell carcinoma (ChRCC). | Metabolomic analysis of kidney cancer tissue. | Linked to a significant downregulation of GGT1 enzyme expression, impairing the glutathione salvage pathway. researchgate.net |

| Upregulation of GGT expression in response to oxidative stress. | Studies in various cell types, including lung epithelial cells. | An adaptive mechanism to increase the salvage of cysteine from extracellular glutathione for intracellular synthesis, enhancing antioxidant capacity. nih.govspandidos-publications.comresearchgate.net |

| Feedback inhibition of Glutamate-Cysteine Ligase (GCL) by glutathione. | In vitro and in vivo studies of enzyme kinetics. | High levels of glutathione inhibit its own synthesis, thus regulating the availability of substrate for the GGT-mediated formation of γ-glutamylalanine. nih.govwikipedia.org |

| GGCT knockdown inhibits the proliferation of cancer cells. | In vitro studies on various cancer cell lines. | Suggests GGCT plays a critical role in cancer cell growth, possibly by regulating glutathione metabolism and amino acid supply. mdpi.com |

Biological Distribution and Physiological Roles of Gamma Glutamylalanine

Occurrence and Localization in Organisms

Gamma-Glutamylalanine has been identified in a wide range of organisms, where its localization is often tied to tissues and cellular compartments with high metabolic activity, particularly those involved in amino acid transport and glutathione (B108866) metabolism. ymdb.ca

In mammals, γ-glutamyl dipeptides, including γ-Glu-Ala, are primarily products of the γ-glutamyl cycle. This metabolic pathway is crucial for the synthesis and degradation of glutathione, as well as for the transport of amino acids across cell membranes. wikipedia.org The key enzyme in the formation of extracellular γ-glutamyl peptides is γ-glutamyltranspeptidase (GGT), which transfers the γ-glutamyl moiety from glutathione to an acceptor amino acid, such as alanine (B10760859). nih.govwikipedia.org

This compound is considered to be present in all human cells and tissues. Its subcellular localization includes the endoplasmic reticulum, Golgi apparatus membrane, and the cell membrane. The distribution of the enzymes responsible for its metabolism, particularly GGT, provides insight into the specific sites of its activity.

There are two primary, enzymatically active GGT isozymes in humans: GGT1 and GGT5. While both are cell-surface enzymes, their expression patterns differ, giving them access to different extracellular fluids and substrates. nih.gov GGT1 is prominently found on the apical surfaces of epithelial cells in tissues like the renal proximal tubules and the bile duct, as well as in the luminal membranes of sweat glands. nih.govnih.gov In contrast, GGT5 is expressed by various macrophage populations, including Kupffer cells in the liver and dust cells in the lung, as well as interstitial cells of the kidney. nih.gov This differential localization suggests GGT1 primarily interacts with fluids in ducts and glands, while GGT5 has greater access to substrates in blood and intercellular fluids. nih.gov

| Enzyme | Tissue/Cell Type | Specific Localization | Primary Substrate Access |

|---|---|---|---|

| GGT1 | Kidney | Apical surface of renal proximal tubules | Fluids in ducts/glands |

| Sweat Glands | Luminal membrane of secretory portions | ||

| GGT5 | Kidney | Interstitial cells | Blood and intercellular fluids |

| Liver | Kupffer cells (macrophages) | ||

| Lung | Dust cells (macrophages) | ||

| Various | Macrophages, Adrenal gland, Spleen, Testis, Placenta |

Studies in animal models have been instrumental in elucidating the physiological roles and distribution of γ-glutamyl peptides. Research using a model substrate, L-gamma-glutamyl-L-[14C]methionine sulfone, in mice revealed a strong and preferential uptake in the kidney, with significant amounts also detected in the liver and pancreas. nih.govnih.gov This indicates that the kidney possesses a relatively specific transport system for γ-glutamyl amino acids. nih.govnih.gov

Further research has highlighted the dynamic regulation of γ-glutamyl peptides in specific physiological and pathological states. In a rat model of cerebral ischemia, a significant increase in various extracellular γ-glutamyl dipeptides was observed in the striatum, coinciding with a decrease in glutathione levels. nih.gov This suggests that under anoxic conditions, GGT is actively involved in the de novo synthesis of these dipeptides. nih.gov Additionally, studies in lactating rats have shown that the uptake of amino acids by the mammary gland is correlated with the activity of the γ-glutamyl cycle, which can be modulated by the administration of γ-glutamyl amino acids. nih.gov

| Animal Model | Physiological Context | Key Findings |

|---|---|---|

| Mouse | Amino Acid Transport | Demonstrated a specific and high-capacity transport system for γ-glutamyl amino acids, particularly in the kidney. nih.govnih.gov |

| Rat | Cerebral Ischemia | Increased intra- and extracellular concentrations of γ-glutamyl dipeptides in the striatum, indicating active synthesis by GGT during anoxia. nih.gov |

| Rat (Lactating/Pregnant) | Nutrient Translocation | The γ-glutamyl cycle, and by extension γ-glutamyl amino acids, plays a regulatory role in amino acid uptake in the mammary gland and placenta. nih.gov |

In plants, γ-glutamyl dipeptides are synthesized as part of glutathione metabolism and are considered the only group of non-proteinogenic dipeptides reported to date. oup.com Their synthesis is largely attributed to the activity of γ-glutamyl transpeptidases (GGTs), which transfer the γ-glutamyl residue from glutathione to an acceptor amino acid. oup.com Plant GGTs are primarily located in the apoplast (the space outside the plasma membrane) and the vacuole, where they are involved in the degradation of extracellular glutathione. frontiersin.orgnih.gov This process, known as the γ-glutamyl cycle, allows for the recovery of the constituent amino acids from glutathione for reuse within the cell. frontiersin.orgnih.gov

The presence of various γ-glutamyl dipeptides has been documented in several plant species, where they are thought to function as nitrogen storage compounds, particularly in seeds. oup.com

| Plant Species | γ-Glutamyl Dipeptide(s) Identified | Reference |

|---|---|---|

| Soybean (Glycine (B1666218) max) | γ-Glu-Asp, γ-Glu-Phe, γ-Glu-Tyr | nih.gov |

| Asparagus (Asparagus officinalis) | γ-Glu-Asp, γ-Glu-Glu, γ-Glu-Tyr | nih.gov |

| Pea (Pisum sativum) | γ-Glu-d-Ala, γ-Glu-homo-Ser | nih.gov |

This compound is found in eukaryotes ranging from yeast to humans. ymdb.ca In the yeast Saccharomyces cerevisiae, γ-glutamyl peptides are produced through pathways associated with glutathione metabolism. plos.org The synthesis can occur via several enzymes, including glutamate-cysteine ligase (Gsh1p), which can use alanine instead of cysteine, and γ-glutamyltransferase (Ecm38p), which transfers the γ-glutamyl group from glutathione to alanine. plos.org In yeast, GGT is a glycoprotein (B1211001) bound to the vacuolar membrane, where it is involved in the transport and metabolism of vacuolar glutathione stores. researchgate.netnih.gov

| Enzyme/Complex | Function in γ-Glutamyl Peptide Synthesis |

|---|---|

| Glutamate-cysteine ligase (Gsh1p) | Produces γ-Glu-Ala from glutamate (B1630785) and alanine. |

| γ-glutamyltransferase (Ecm38p) | Transfers the γ-glutamyl group from glutathione to alanine. |

| (Dug2p-Dug3p)2 complex | Participates in the transfer of the γ-glutamyl group from glutathione. |

In bacteria, GGTs are widely distributed and serve diverse physiological functions. frontiersin.orgnih.gov These enzymes can catalyze the transfer of a γ-glutamyl moiety from donors like glutathione or glutamine to various amino acid acceptors, enabling the synthesis of a wide array of γ-glutamyl compounds. nih.govnih.gov For instance, the γ-glutamylcysteine synthetase (γ-GCS) from Escherichia coli has been shown to be capable of glutamylating alanine to produce γ-Glu-Ala. encyclopedia.pub Bacterial GGTs are often located in the periplasm, where they are thought to play a role in the hydrolysis of extracellular glutathione rather than directly in the uptake of amino acids. frontiersin.orgnih.gov

Mammalian Systems

Functions in Amino Acid Transport and Homeostasis

A primary physiological role attributed to the formation of γ-glutamyl peptides, including γ-Glu-Ala, is the transport and homeostasis of amino acids. The "γ-glutamyl cycle" hypothesis posits that membrane-bound GGT utilizes extracellular amino acids and intracellular glutathione to form γ-glutamyl amino acids. nih.govnih.gov These dipeptides are then translocated into the cell, where the γ-glutamyl moiety is cleaved, releasing the free amino acid for cellular use. nih.govnih.gov

Experimental evidence supports this role. Studies in mouse kidney slices demonstrated that the transport of γ-glutamyl amino acids is dependent on intracellular glutathione and can be inhibited by GGT inhibitors. nih.gov This suggests a functional link between glutathione levels, GGT activity, and amino acid uptake. nih.gov

Furthermore, the γ-glutamyl cycle may function as a regulatory system rather than a direct transport mechanism. Research in rat models suggests that γ-glutamyl amino acids act as extracellular signals. nih.gov Once transported into the cell, they are converted to 5-oxoproline, which in turn activates the uptake and metabolism of other amino acids, thereby contributing to amino acid homeostasis. nih.gov The extracellular degradation of glutathione by GGT is also a critical pathway for supplying cysteine to certain cells, underscoring its importance in maintaining the balance of specific amino acids. mdpi.comnih.gov

Roles in Cellular Signaling and Communication

Gamma-glutamyl peptides, including this compound, are emerging as potential intercellular signaling molecules. mdpi.com The production and degradation of these peptides are closely linked to the activity of gamma-glutamyltransferase (GGT), an enzyme located on the plasma membrane of some cells. mdpi.comresearchgate.net GGT can transfer the gamma-glutamyl group from glutathione to amino acids like alanine, forming this compound. mdpi.comwikipedia.org This process can generate new signaling molecules in the extracellular environment. mdpi.com

One proposed mechanism of action for gamma-glutamyl peptides is the modulation of calcium-sensing receptors (CaSRs). mdpi.comresearchgate.net By binding to these receptors, they may influence intracellular calcium levels, a critical component of many signaling cascades. mdpi.com This suggests that under certain physiological or pathological conditions where the production of gamma-glutamyl peptides is elevated, they could transmit signals from damaged cells to their neighbors, thereby coordinating a localized response. mdpi.com In plants, the disruption of the gamma-glutamyl cycle, which involves the synthesis and degradation of gamma-glutamyl peptides, has been shown to affect redox signaling, highlighting the role of these compounds in cellular communication. unipd.it

| Research Finding | Organism/System | Implication in Cellular Signaling | Reference |

| Gamma-glutamyl peptides act as allosteric modulators of calcium-sensing receptors (CaSRs). | Animal cells | Suggests a role in modulating intracellular calcium signaling pathways. | mdpi.com |

| Disruption of the gamma-glutamyl cycle in Arabidopsis thaliana leads to changes in redox signaling. | Plants | Indicates the involvement of gamma-glutamyl peptides in communicating redox status. | unipd.it |

| Gamma-glutamyltransferase (GGT) generates new gamma-glutamyl peptides in the extracellular space. | Mammalian tissues | Proposes a mechanism for creating novel intercellular signaling molecules. | mdpi.comresearchgate.net |

Involvement in Stress Responses and Adaptation

The gamma-glutamyl cycle, and by extension this compound, plays a significant role in how organisms respond and adapt to various environmental stressors. unipd.itdepositolegale.it This is largely tied to the metabolism of glutathione (GSH), a major cellular antioxidant. nih.gov

Gamma-glutamyl compounds are intricately linked to the oxidative stress response. The enzyme GGT, which is involved in the synthesis of this compound from glutathione, can also, under certain conditions, contribute to the generation of reactive oxygen species (ROS). wikipedia.orgnih.gov However, the primary role of the gamma-glutamyl cycle is in the metabolism and recycling of glutathione, which is crucial for protecting cells against oxidative damage. nih.govnih.gov

In plants, the disruption of the gamma-glutamyl cycle has been shown to result in an increased content of ascorbate (B8700270) and glutathione, suggesting a compensatory response to altered redox signaling. unipd.it Furthermore, studies in T cells have demonstrated that the level of GGT activity influences the cell's ability to withstand oxidative stress. nih.govresearchgate.net Cells with higher GGT expression exhibit lower levels of intracellular ROS. nih.gov This indicates that the turnover of gamma-glutamyl compounds is important for maintaining redox homeostasis. An increase in serum GGT is now being considered an early and sensitive marker of oxidative stress in various pathological conditions. nih.govinabj.orgresearchgate.net

| Experimental Observation | Model System | Key Finding | Reference |

| Disruption of the apoplastic GGT1 isoform in Arabidopsis thaliana | Plant model | Increased levels of ascorbate and glutathione, indicating an altered antioxidant metabolism in response to stress. | unipd.itdepositolegale.it |

| Jurkat T cells with varying GGT expression | Human cell line | Cells with GGT levels comparable to memory T cells showed 35% lower intracellular reactive oxygen species (ROS) compared to cells with low GGT levels. | nih.gov |

| Epidemiological studies on serum GGT | Human subjects | Serum GGT levels, even within the normal range, are positively correlated with markers of oxidative stress and inflammation. | nih.gov |

The gamma-glutamyl cycle is a key component of phase II detoxification pathways, particularly in the metabolism of xenobiotics (foreign compounds). wikipedia.orgyoutube.com Glutathione S-transferases (GSTs) conjugate xenobiotics with glutathione, making them more water-soluble and easier to excrete. mdpi.com The resulting glutathione-S-conjugates are then metabolized, in part, by GGT. mdpi.comnih.gov

GGT, located on the cell surface, cleaves the gamma-glutamyl moiety from the glutathione-xenobiotic conjugate. mdpi.com This is a critical step in the mercapturic acid pathway, which ultimately leads to the formation of N-acetylcysteine-xenobiotic conjugates that are readily eliminated in the urine. nih.gov In this process, gamma-glutamyl amino acids, such as this compound, can be formed as byproducts. mdpi.com Therefore, the metabolism of this compound is indirectly linked to the body's ability to detoxify a wide range of harmful substances. In yeasts like Hansenula polymorpha and Saccharomyces cerevisiae, GGT has been shown to be directly involved in the detoxification of electrophilic xenobiotics. nih.gov

| Organism/System | Role of Gamma-Glutamyl Cycle in Detoxification | Evidence | Reference |

| Mammalian liver and kidney | Metabolism of glutathione-S-conjugates of xenobiotics. | GGT on the cell surface initiates the breakdown of these conjugates for excretion. | mdpi.com |

| Hansenula polymorpha and Saccharomyces cerevisiae | Detoxification of electrophilic xenobiotics. | Mutants lacking the GGT1 gene showed defects in the metabolism of a fluorescent xenobiotic compound. | nih.gov |

Modulatory Effects on Taste Perception

While the direct effect of this compound on taste has not been as extensively studied as other gamma-glutamyl dipeptides, the general principle of gamma-glutamylation altering taste profiles is well-established. This modification changes the chemical structure of the amino acid, which in turn alters its interaction with taste receptors on the tongue. The enzymatic synthesis of these compounds using bacterial gamma-glutamyltranspeptidase has been explored as a method to improve the taste of foods. nih.govresearchgate.net

| Original Amino Acid | Taste Profile | Taste Profile after Gamma-Glutamylation | Reference |

| Phenylalanine | Bitter | Reduced bitterness, increased sourness and preference | nih.govresearchgate.net |

| Valine | Bitter | Reduced bitterness, increased sourness and preference | nih.govresearchgate.net |

| Leucine | Bitter | Reduced bitterness, increased sourness and preference | nih.govresearchgate.net |

| Histidine | Bitter | Reduced bitterness, increased sourness and preference | nih.govresearchgate.net |

Interplay with the Gut Microbiome

The gut microbiome has a profound impact on the host's metabolism, including the metabolism of amino acids and glutathione. nutraingredients.comcornell.edu The gut microbiota can consume dietary amino acids, thereby affecting their availability to the host for processes like glutathione synthesis. nutraingredients.com This interaction suggests an indirect role of the gut microbiome in influencing the levels of gamma-glutamyl compounds.

Recent studies have established a correlation between the composition of the gut microbiome and serum levels of GGT, particularly in the context of metabolic syndrome. nih.govnih.gov In individuals with metabolic syndrome and elevated GGT, there are distinct changes in the gut microbial community, characterized by an increase in certain "harmful" bacteria and a decrease in "beneficial" bacteria. nih.govnih.gov For instance, increased levels of Megamonas hypermegale and Klebsiella pneumoniae and decreased levels of Faecalibacterium prausnitzii and Bifidobacterium longum have been observed. nih.gov While the direct metabolism of this compound by the gut microbiome is an area requiring further research, the existing evidence points towards a significant interplay between gut microbial activity and the host's gamma-glutamyl metabolism.

| Condition | Associated Gut Microbiome Changes | Potential Implication | Reference |

| Metabolic Syndrome with elevated GGT | Increased abundance of Megamonas hypermegale, Klebsiella pneumoniae; Decreased abundance of Faecalibacterium prausnitzii, Bifidobacterium longum | Altered host metabolism of gamma-glutamyl compounds. | nih.govnih.gov |

| General amino acid metabolism | Gut microbiota consumes dietary amino acids, including glycine, a precursor for glutathione. | Indirectly influences the substrate pool for the synthesis of gamma-glutamyl peptides. | nutraingredients.com |

Analytical Methodologies for Gamma Glutamylalanine Research

Detection and Quantification Techniques in Biological Samples

Direct detection and quantification of γ-glutamylalanine in biological matrices such as plasma, serum, tissues, and cell lysates rely on advanced analytical platforms that offer high sensitivity and specificity.

Metabolomics provides a comprehensive analysis of low-molecular-weight compounds in biological systems, with liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy being two of the most powerful and complementary platforms used. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the quantitative analysis of γ-glutamyl peptides. nih.govresearchgate.net LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. itg.be This hyphenated technique allows for the detection of metabolites even at very low concentrations, making it ideal for complex biological samples. nih.gov

In a typical workflow, an extract from a biological sample is injected into an LC system, where γ-glutamylalanine is separated from other metabolites based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions are used for unambiguous identification and quantification. researchgate.net Researchers have developed LC-MS-based assays capable of measuring a panel of γ-glutamyl peptides simultaneously, which is useful for characterizing the broader γ-glutamylation reactions in vivo and in vitro. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, NMR spectroscopy is a highly valuable, non-destructive technique that provides detailed structural information about metabolites. nih.govmdpi.com For γ-glutamylalanine, ¹H-NMR can be used to identify the molecule based on the unique chemical shifts and coupling patterns of its protons. NMR is particularly effective for quantifying more abundant metabolites and can be used to analyze samples with minimal preparation, preserving the integrity of the metabolome. mdpi.com The combination of both LC-MS/MS for sensitive quantification and NMR for structural validation provides a robust approach to studying γ-glutamylalanine. nih.gov

Table 4.1: Comparison of Major Metabolomic Techniques for γ-Glutamylalanine Analysis

| Feature | LC-MS/MS | NMR Spectroscopy |

| Principle | Chromatographic separation followed by mass-based detection and fragmentation. itg.be | Detection of nuclear spin transitions in a magnetic field. nih.gov |

| Sensitivity | High (picomolar to nanomolar range). mdpi.com | Lower (micromolar to millimolar range). nih.gov |

| Specificity | Very High, based on retention time and mass fragmentation patterns. researchgate.net | High, based on unique spectral signatures. mdpi.com |

| Quantification | Excellent, often requires stable isotope-labeled internal standards. | Excellent and highly precise for abundant metabolites. nih.gov |

| Sample Prep | More extensive (extraction, derivatization may be needed). itg.be | Minimal, often non-destructive. mdpi.com |

| Primary Use | Targeted quantification and discovery of low-abundance metabolites. nih.gov | Structural elucidation and analysis of highly abundant metabolites. nih.gov |

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. In the context of γ-glutamylalanine research, stable isotopes (e.g., ¹³C, ¹⁵N) are incorporated into precursor molecules, such as glutamate (B1630785) or alanine (B10760859). The organism or cell culture is then supplemented with these labeled precursors.

As metabolic processes occur, the labeled atoms are incorporated into newly synthesized molecules, including γ-glutamylalanine. By using mass spectrometry to analyze the resulting metabolites, researchers can track the path of the isotopic label. nih.gov This approach allows for the determination of biosynthetic and degradation pathways. For example, comparing the isotopic enrichment in γ-glutamylalanine to its precursors can reveal its rate of synthesis and turnover. This method provides dynamic information about the molecule's role in metabolic networks, distinguishing it from static concentration measurements. nih.gov

Biomedical and Biotechnological Applications of Gamma Glutamylalanine Research

Biomarker Potential in Disease States

Alterations in the metabolism of gamma-glutamyl peptides, including gamma-Glutamylalanine, are reflected in the activity of related enzymes and the concentration of associated metabolites. These changes have been investigated as potential biomarkers across a spectrum of diseases.

The gamma-glutamyl cycle is frequently dysregulated in malignant cells. Enzymes that process this compound and other gamma-glutamyl peptides are often overexpressed in various cancers, positioning them as significant biomarkers for disease progression and prognosis.

Research has also focused on gamma-glutamylcyclotransferase (GGCT), an enzyme that catalyzes the breakdown of gamma-glutamyl amino acids. mdpi.com GGCT is upregulated in a wide range of cancers, including breast, lung, ovarian, and prostate cancers, where it promotes cancer cell proliferation. mdpi.com The expression of GGT in tumor cells is also linked to drug resistance, particularly against agents like cisplatin, by helping to maintain cellular antioxidant defenses. nih.gov This enzymatic activity can contribute to tumor progression by generating reactive oxygen species, leading to increased DNA damage. nih.gov

| Marker | Associated Cancer Type(s) | Key Research Finding | Source |

|---|---|---|---|

| Gamma-Glutamyltransferase (GGT) | Overall Cancer, Digestive Organs, Male Genital Organs | Higher baseline GGT levels are associated with a significantly increased risk of overall cancer, with a pooled relative risk of 1.32 for the top versus bottom third of GGT levels. kcl.ac.uk | kcl.ac.uk |

| Gamma-Glutamyltransferase (GGT) | Cervical Cancer, Endometrial Carcinoma | Elevated serum GGT levels are independently associated with poorer survival in patients with endometrial carcinoma and correlate with prognosis in cervical cancer. nih.gov | nih.gov |

| Gamma-Glutamylcyclotransferase (GGCT) | Breast, Ovarian, Lung, Colon, Glioma | GGCT is overexpressed in various cancers and is a critical player in cancer cell proliferation. mdpi.com Its depletion inhibits the aggressive phenotype of cancer cells. mdpi.com | mdpi.com |

| Gamma-Glutamyltransferase (GGT) | Lung Adenocarcinoma | Targeting GGT5 with a small-molecule inhibitor can inhibit tumor growth and increase the chemosensitivity of cancer cells in mouse models. semanticscholar.org | semanticscholar.org |

Disturbances in the levels of gamma-glutamyl dipeptides have been implicated in multiple metabolic diseases. frontiersin.orgresearchgate.net Elevated GGT activity, reflecting altered gamma-glutamyl metabolism, is increasingly recognized as an independent risk factor for metabolic syndrome, type 2 diabetes, and cardiovascular disease (CVD). frontiersin.orgamegroups.orgnih.gov

Higher serum levels of gamma-glutamyl dipeptides, such as gamma-glutamyl-leucine, have been found to be causally linked to an elevated risk of multiple cardio-metabolic factors. frontiersin.orgresearchgate.net GGT is closely correlated with oxidative stress, systemic inflammation, and insulin resistance, which are core components of metabolic dysregulation. amegroups.orgamegroups.cn Studies have shown that elevated GGT is a predictor of incident diabetes and hypertension. frontiersin.org The enzyme's activity has also been found within atherosclerotic plaques, suggesting its participation in the pathophysiology of atherosclerosis. amegroups.orgamegroups.cn Consequently, GGT is considered a valuable biomarker for stratifying cardiovascular risk. nih.gov

| Marker | Associated Condition | Detailed Finding | Source |

|---|---|---|---|

| Gamma-Glutamyl Dipeptides | Metabolic Syndrome, Type 2 Diabetes, Obesity, CVDs | Disturbed levels of gamma-glutamyl dipeptides are implicated in multiple metabolic diseases. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Gamma-Glutamyltransferase (GGT) | Cardiovascular Disease (CVD) | Elevated GGT activity is associated with an increased risk of CVD, heart failure, and stroke. amegroups.org The risk may be explained by GGT's correlation with oxidative stress, inflammation, and insulin resistance. amegroups.orgamegroups.cn | amegroups.orgamegroups.cn |

| Gamma-Glutamyltransferase (GGT) | Metabolic Syndrome (MetS) | Serum GGT is an effective marker for diagnosing MetS and is a strong predictor of associated cardiovascular disease. nih.gov | nih.gov |

| Gamma-Glutamyl-Leucine | Cardiometabolic Risk Factors | Mendelian randomization analyses revealed that higher serum levels of gamma-glutamyl-leucine are causally associated with elevated risks of factors like high blood pressure, triglycerides, and insulin resistance. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

The gamma-glutamyl cycle is central to the homeostasis of glutathione (B108866), a major cellular antioxidant, and is thereby deeply connected to the modulation of inflammation and oxidative stress. nih.gov Elevated serum GGT is considered a marker of enhanced inflammatory states. researchgate.net

Research on related dipeptides provides insight into the potential role of this compound. For instance, gamma-glutamylcysteine (B196262) has been shown to exert anti-inflammatory effects by increasing cellular glutathione levels, reducing sepsis lethality, and attenuating systemic inflammatory responses in animal models. nih.gov In human studies, elevated GGT levels have been directly linked to systemic inflammation in autoimmune conditions like psoriatic arthritis, where GGT levels positively correlate with C-reactive protein (CRP), a well-established inflammatory biomarker. researchgate.net These findings suggest that monitoring metabolites and enzymes within the gamma-glutamyl pathway could offer valuable information on the inflammatory status of patients with autoimmune diseases.

GGT is a well-established and sensitive biomarker for liver and bile duct diseases. healthline.commedlineplus.gov The enzyme is highly concentrated in the liver, and damage to liver cells or bile ducts causes GGT to leak into the bloodstream. medlineplus.gov Elevated GGT levels are observed in a wide range of hepatic conditions, including hepatitis, cirrhosis, fatty liver disease, and cholestasis (bile duct obstruction). healthline.commedscape.com

The kidneys also have a high concentration of GGT. medscape.comnih.gov While serum GGT is primarily sourced from the liver, its role in kidney function and disease is an area of active research. medscape.com Studies have shown that high GGT levels in patients with end-stage renal disease (ESRD) are a strong, independent risk marker for both all-cause and cardiovascular mortality. nih.gov Furthermore, a Mendelian randomization study identified a causal relationship between elevated GGT levels and an increased incidence of kidney stones. nih.gov

| Organ System | Condition | Biomarker Finding | Source |

|---|---|---|---|

| Liver | Hepatitis, Cirrhosis, Cholestasis | Elevated serum GGT is a highly sensitive indicator of liver damage and disease. healthline.com The higher the GGT level, the greater the likely damage to the liver. medlineplus.gov | healthline.commedlineplus.gov |

| Liver | Alcoholic Liver Disease | GGT is a sensitive marker for chronic alcohol consumption and is used to monitor recovery. youtube.com | youtube.com |

| Kidney | End-Stage Renal Disease (ESRD) | In ESRD patients, higher GGT levels are predictive of increased all-cause and cardiovascular mortality. nih.gov | nih.gov |

| Kidney | Calculus of Kidney (Kidney Stones) | There is a causal link between elevated GGT levels and an increased risk of kidney stone incidence. nih.gov | nih.gov |

Therapeutic and Nutritional Implications (excluding dosage)

The involvement of this compound in the gamma-glutamyl cycle suggests its potential relevance in therapeutic and nutritional strategies aimed at modulating glutathione metabolism and amino acid availability.

An early hypothesis proposed that the gamma-glutamyl cycle functions as a system for transporting amino acids across cell membranes. mdpi.com While this is no longer considered its primary role, evidence suggests the cycle plays a regulatory function in amino acid translocation. nih.gov

Studies in lactating and pregnant rats have shown that the gamma-glutamyl cycle helps regulate the uptake of amino acids in the mammary gland and placenta. nih.gov In these models, inhibition of GGT activity resulted in a significant decrease in the transfer and utilization of the amino acid alanine (B10760859). nih.gov This effect could be reversed by the administration of 5-oxoproline, a downstream metabolite produced from the processing of gamma-glutamyl dipeptides like this compound. nih.gov These findings indicate that the gamma-glutamyl cycle, through the generation of intracellular signals, activates the uptake and metabolism of amino acids, thereby enhancing their utilization by tissues with high metabolic demand. nih.gov This regulatory role has implications for nutritional strategies aimed at improving amino acid availability and utilization.

Modulating Biological Processes

γ-Glutamylalanine, as a member of the γ-glutamyl family of dipeptides, is involved in a variety of biological processes, primarily centered around amino acid transport and cellular responses to metabolic demands and stress. Its biological activities are intrinsically linked to the enzymes that metabolize it, namely γ-glutamyltranspeptidase (GGT) and γ-glutamylcyclotransferase.

Research has elucidated the role of the γ-glutamyl cycle in the transport of amino acids across cell membranes. In this proposed mechanism, γ-glutamyl dipeptides, including γ-glutamylalanine, are key intermediates. The membrane-bound enzyme γ-glutamyl transpeptidase facilitates the transfer of the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide. This dipeptide is then transported into the cell. Inside the cell, γ-glutamylcyclotransferase cleaves the dipeptide, releasing the amino acid and converting the γ-glutamyl moiety into 5-oxoproline, which is subsequently recycled back to glutathione. This cycle effectively facilitates the movement of amino acids into cells where they can be utilized for protein synthesis and other metabolic processes.

Studies in lactating and pregnant rats have provided evidence for the role of γ-glutamyl amino acids in regulating amino acid translocation. For instance, a decrease in amino acid uptake in the mammary gland could be restored by the administration of small amounts of γ-glutamyl amino acids nih.gov. Furthermore, inhibition of GGT activity was shown to significantly decrease the transfer of L-alanine into placental and fetal proteins, a process that could be restored by the infusion of 5-oxoproline, a downstream product of γ-glutamyl dipeptide metabolism nih.gov. These findings suggest that the γ-glutamyl cycle, and by extension γ-glutamylalanine, acts as a generator of intracellular signals that activate the uptake and metabolism of amino acids nih.gov.

The metabolism of γ-glutamyl peptides is also implicated in cellular responses to oxidative stress. The enzyme γ-glutamyl transpeptidase, which breaks down extracellular glutathione, plays a crucial role in providing cells with the precursor amino acids necessary for intracellular glutathione synthesis. Glutathione is a major cellular antioxidant, and its synthesis is vital for detoxifying reactive oxygen species (ROS). Studies have shown that oxidative stress can induce an increase in GGT activity, protein levels, and mRNA expression in lung epithelial cells nih.gov. This upregulation of GGT is considered a cellular adaptation to oxidative stress, enhancing the cell's capacity to utilize extracellular glutathione and protect against oxidative damage nih.gov. Paradoxically, GGT activity, in the presence of transition metals like iron, may also contribute to the generation of reactive oxygen species, suggesting a complex role for this enzyme and its substrates in cellular redox homeostasis nih.gov.

Furthermore, the processes of programmed cell death, or apoptosis, are also linked to the metabolism of related γ-glutamyl compounds. During apoptosis, the degradation of cellular components can lead to the accumulation of specific metabolic byproducts. For example, the breakdown of proteins cross-linked by transglutaminase during apoptosis results in the accumulation of the isodipeptide ε(γ-glutamyl)lysine in the surrounding fluid and blood nih.gov. While not directly γ-glutamylalanine, this highlights the involvement of γ-glutamyl linkages in significant cellular events like apoptosis.

Biocatalysis and Enzymatic Synthesis for Industrial Applications

The enzymatic synthesis of γ-glutamyl peptides, including γ-glutamylalanine, represents a significant area of research with broad industrial applications in the food, pharmaceutical, and nutraceutical sectors. The primary biocatalysts employed for this purpose are γ-glutamyltranspeptidases (GGTs), particularly those from bacterial sources, which exhibit favorable characteristics for industrial processes nih.gov.

Bacterial GGTs are valued for their ability to catalyze the transfer of a γ-glutamyl group from a donor molecule, commonly L-glutamine or glutathione, to a variety of acceptor amino acids or peptides nih.govfrontiersin.org. This transpeptidation reaction is a versatile method for producing specific γ-glutamyl compounds with desired properties, such as enhanced flavor, increased solubility, or improved biological activity nih.gov.

One of the key advantages of using bacterial GGTs is their broad substrate specificity for both the γ-glutamyl donor and the acceptor. While mammalian GGTs show a high preference for glutathione as the donor, bacterial GGTs can efficiently utilize the more cost-effective L-glutamine nih.gov. This flexibility allows for the synthesis of a wide array of γ-glutamyl peptides.

However, the enzymatic synthesis process is not without its challenges. Two major side reactions can reduce the yield of the desired product: hydrolysis, where the γ-glutamyl moiety is transferred to water instead of the acceptor amino acid, and autotranspeptidation, where the γ-glutamyl group is transferred to another donor molecule frontiersin.orgbohrium.com. Researchers have explored several strategies to optimize the synthesis and minimize these unwanted reactions.

One effective approach is the use of D-glutamine as the γ-glutamyl donor. Studies have shown that when D-glutamine is used in the synthesis of γ-glutamyltaurine, the formation of by-products like γ-glutamylglutamine and γ-glutamyl-γ-glutamyltaurine is suppressed, leading to a significant increase in the yield of the target compound from 25% to 71% nih.govscilit.com. This stereospecific approach also simplifies the subsequent purification process nih.gov.

The industrial applications of these enzymatically synthesized γ-glutamyl compounds are diverse. In the food industry, they are used to impart "kokumi" or a sense of richness, body, and complexity to foods. For example, γ-glutamylvalylglycine is a known potent "kokumi" substance that enhances the thickness, continuity, and mouthfulness of food flavors nih.gov. In the pharmaceutical and nutraceutical fields, γ-glutamylation can be used to modify the properties of bioactive compounds, potentially improving their stability, solubility, and bioavailability.

Table 1: Examples of Enzymatically Synthesized γ-Glutamyl Compounds and Their Applications

| γ-Glutamyl Compound | Enzyme Source | γ-Glutamyl Donor | Acceptor | Yield (%) | Application | Reference |

| γ-D-Glutamyltaurine | Bacterial γ-Glutamyltranspeptidase | D-Glutamine | Taurine | 71% | Pharmaceutical/Nutraceutical | nih.govscilit.com |

| γ-Glutamylvalylglycine | Bacterial γ-Glutamyltranspeptidase | L-Glutamine | Valylglycine | 93% (18.6 mM) | Food (Kokumi flavor) | nih.gov |

| γ-Glutamyl-methionine | Bacillus subtilis GGT | L-Glutamine | Methionine | 20-40% (isolated) | Food (Kokumi flavor) | acs.org |

| γ-Glutamyl-(S)-allyl-cysteine | Bacillus subtilis GGT | L-Glutamine | (S)-allyl-cysteine | 20-40% (isolated) | Food (Kokumi flavor) | acs.org |

| γ-Glutamyl-tryptophan | Bacillus amyloliquefaciens Glutaminase | L-Glutamine | Tryptophan | Not specified | Bioactive peptide | mdpi.com |

| γ-Glutamylcarnosine | Escherichia coli GGT | L-Glutamine | Carnosine | Not specified | Food (flavor) | nih.gov |

Future Directions and Research Perspectives for Gamma Glutamylalanine

Unraveling Undiscovered Physiological Roles

Current knowledge identifies gamma-glutamylalanine as a substrate for gamma-glutamylcyclotransferase, which cleaves it to form 5-oxoproline as part of the gamma-glutamyl cycle. This cycle is crucial for both the synthesis and degradation of glutathione (B108866), a key cellular antioxidant. nih.govnih.govwikipedia.org However, the broader physiological implications of this compound itself are not yet fully understood.

Future research will likely focus on several key areas:

Signaling and Regulation: Emerging evidence suggests that gamma-glutamyl peptides, as a class, may act as intercellular messaging molecules. nih.govnih.gov A significant area of future inquiry is whether this compound specifically functions as an allosteric modulator of receptors, such as the calcium-sensing receptor (CaSR), similar to other gamma-glutamyl compounds. nih.govnih.govresearchgate.netacs.org Activation of CaSR can influence a variety of cellular processes, and understanding if this compound plays a role here could reveal novel signaling pathways.

Tissue-Specific Functions: The enzyme that metabolizes this compound, gamma-glutamylcyclotransferase, is widely distributed in human and animal tissues. Investigating the concentration and turnover of this compound in different tissues and under various physiological and pathological conditions could uncover specialized roles. For instance, its presence has been noted in the placenta, but its specific function in this organ is yet to be determined. nih.gov

Neurobiology: Given the involvement of related gamma-glutamyl compounds in the central nervous system, exploring the potential neuroactive or neuromodulatory properties of this compound is a compelling avenue for future studies.

Advanced Metabolomic Profiling and Pathway Elucidation

Metabolomics has become a powerful tool for identifying and quantifying small molecules like this compound in biological samples. Advanced analytical techniques, such as capillary electrophoresis and liquid chromatography-mass spectrometry, have enabled the detection of gamma-glutamyl dipeptides in serum. nih.gov

Future research in this area will likely involve:

Biomarker Discovery: Studies have already indicated that profiles of various gamma-glutamyl dipeptides in serum can serve as biomarkers to discriminate between different forms of liver disease. nih.gov Further large-scale metabolomic studies are needed to validate the potential of this compound, either alone or as part of a peptide panel, as a biomarker for a wider range of diseases.

Pathway Mapping: While the synthesis of this compound can occur through the action of gamma-glutamylcysteine (B196262) synthetase or the transfer of a gamma-glutamyl group from glutathione, the precise dynamics and regulation of these pathways require further elucidation. nih.govnih.gov In yeast, for example, multiple pathways for the formation of other gamma-glutamyl peptides have been identified, involving enzymes like glutamate-cysteine ligase and gamma-glutamyltransferase. nih.gov Similar detailed pathway analysis in mammalian systems will be crucial.

Flux Analysis: Beyond static measurements, future studies will likely employ metabolic flux analysis to understand the rate at which this compound is synthesized and degraded under different conditions. This will provide a more dynamic picture of its metabolic role.

A study on liver diseases demonstrated the potential of gamma-glutamyl dipeptides as biomarkers. The table below summarizes the diagnostic performance of a model using these peptides.

| Disease State | Area Under the Curve (AUC) - Training Data | Area Under the Curve (AUC) - Validation Data |

| Healthy Controls | 0.952 | 0.967 |

| Drug-Induced Liver Injury | 0.817 | 0.849 |

| Asymptomatic Hepatitis B | 0.754 | 0.763 |

| Chronic Hepatitis B | 0.820 | 0.762 |

| Chronic Hepatitis C | 0.917 | 0.707 |

| Cirrhosis Type C | 0.803 | 0.993 |

| Hepatocellular Carcinoma | 0.762 | 0.803 |

This table is based on data from a study on the use of γ-glutamyl dipeptides as biomarkers for liver diseases. nih.gov

Genetic and Epigenetic Regulation of this compound Metabolism

The metabolism of this compound is intrinsically linked to the enzymes responsible for its synthesis and degradation. Understanding the genetic and epigenetic factors that control these enzymes is key to understanding the regulation of this compound levels.

Key enzymes and their corresponding genes involved in the broader gamma-glutamyl cycle include:

| Enzyme | Gene(s) | Function |

| Gamma-glutamyltransferase (GGT) | GGT1, GGT5, etc. | Transfers gamma-glutamyl groups; involved in glutathione degradation. wikipedia.orgnih.govnih.govgenecards.orggenenames.org |

| Gamma-glutamylcyclotransferase (GGCT) | GGCT | Cleaves gamma-glutamyl amino acids to form 5-oxoproline. nih.gov |

| Gamma-glutamylcysteine synthetase (GCS) | GCLC, GCLM | Catalyzes the first step of glutathione synthesis; can produce other gamma-glutamyl peptides. nih.govnih.govmdpi.com |

| Glutathione Synthetase (GS) | GS | Catalyzes the final step of glutathione synthesis. nih.govmdpi.com |

| Gamma-glutamyl hydrolase (GGH) | GGH | Degrades polyglutamates. nih.gov |

Future research will need to address:

Genetic Polymorphisms: Investigating how common genetic variations (polymorphisms) in genes like GGT1 or GGCT affect enzyme activity and, consequently, the levels of this compound.

Epigenetic Modifications: Epigenetic mechanisms, such as DNA methylation and histone modification, are known to regulate gene expression. nih.gov Research has shown that the activity of gamma-glutamyl hydrolase (GGH), an enzyme involved in a related pathway, can be regulated by methylation of its promoter region in leukemia cells. nih.gov Future studies should explore whether similar epigenetic mechanisms control the expression of genes central to this compound metabolism.

Transcriptional Regulation: Identifying the transcription factors and signaling pathways that control the expression of genes like GGT1 and GGCT in response to cellular stress, nutrient availability, or other stimuli will be critical.

Interdisciplinary Approaches in Biological and Biomedical Research

A comprehensive understanding of this compound will require a convergence of expertise from various scientific disciplines.

Structural Biology and Enzymology: Detailed structural and kinetic analysis of the enzymes that produce and degrade this compound, such as gamma-glutamyl transpeptidase and gamma-glutamylcyclotransferase, will provide insights into their substrate specificity and catalytic mechanisms. nih.govresearchgate.netfrontiersin.org This knowledge is fundamental for designing specific inhibitors or modulators for research purposes.

Chemical Biology: The development of novel chemical probes and assays will be invaluable for tracking this compound in real-time within cells and tissues. These tools can help visualize its localization and interactions with other molecules.

Systems Biology: Integrating data from metabolomics, genomics, and proteomics will allow for the construction of comprehensive models of the metabolic networks in which this compound participates. This systems-level view can help predict how perturbations in one part of the network will affect this compound levels and its downstream effects.

Clinical and Translational Research: Collaboration between basic scientists and clinicians is essential to translate fundamental discoveries about this compound into clinical applications. This includes designing and conducting studies to evaluate its utility as a diagnostic or prognostic biomarker and exploring its potential relevance in various disease contexts.

By pursuing these future directions, the scientific community can expect to build a much clearer picture of the multifaceted roles of this compound in health and disease.

Q & A

Q. What analytical methods are recommended for detecting gamma-glutamylalanine in biological samples?

this compound is typically identified and quantified using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Sample preparation involves deproteinization (e.g., using methanol or acetonitrile) to isolate low-molecular-weight metabolites. For reproducibility, internal standards like isotopically labeled this compound should be used to correct for matrix effects . Data validation requires calibration curves with spiked standards and triplicate measurements to ensure precision (RSD < 15%) .

Q. What is the biological significance of this compound in metabolic pathways?

this compound is a dipeptide involved in the gamma-glutamyl cycle, which facilitates amino acid transport and glutathione metabolism. It acts as an intermediate in glutathione synthesis and degradation, influencing cellular redox balance. Experimental studies in crustaceans and mammalian models show its association with oxidative stress responses, particularly under environmental chemical exposure . Pathway enrichment analysis (e.g., KEGG ko00460 and ko00480) can contextualize its role in specific biological systems .

Q. How can this compound be synthesized and characterized for in vitro studies?

Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc-protected glutamic acid and alanine residues. Post-synthesis, purify the compound via reverse-phase HPLC and validate its structure using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS). Purity (>95%) should be confirmed using analytical HPLC with UV detection at 214 nm .

Q. What are the key challenges in quantifying this compound in complex matrices?

Matrix interference from proteins and other metabolites (e.g., glutathione derivatives) can obscure detection. Mitigation strategies include:

- Optimizing extraction protocols (e.g., methanol:water ratios).

- Using tandem MS (MS/MS) for selective fragmentation.

- Validating methods with spike-recovery tests (target: 80–120% recovery) .

Advanced Research Questions

Q. How does this compound interact with other metabolites in stress-response pathways?

Multi-omics integration (transcriptomics and metabolomics) can reveal its regulatory networks. For example, in Chinese mitten crabs, this compound correlates negatively with 5-oxoproline (Spearman’s rho = -0.368), suggesting competition in the gamma-glutamyl cycle. Use Pearson correlation analysis to map metabolite-metabolite interactions and pathway topology tools (e.g., Cytoscape) to visualize hubs .

Q. What experimental designs address variability in this compound levels across studies?

Variability arises from differences in sample handling, extraction methods, and analytical platforms. Standardize protocols by:

Q. How can researchers resolve contradictions in reported roles of this compound across species?

Conduct systematic reviews with inclusion/exclusion criteria focused on experimental conditions (e.g., dose, exposure duration). For example, while this compound accumulates in chemical-stressed crabs, its depletion in mammalian models may reflect species-specific glutathione regulation. Use meta-regression to assess confounding variables like tissue type and assay sensitivity .

Q. What in vitro models best elucidate this compound’s role in cellular redox balance?

Immortalized cell lines (e.g., HepG2 or HEK293) treated with ROS inducers (e.g., H₂O₂) can model oxidative stress. Measure intracellular this compound via LC-MS and correlate with glutathione levels. Include controls with N-acetylcysteine (a glutathione precursor) to validate mechanistic links .

Q. How should researchers validate analytical methods for this compound in compliance with regulatory guidelines?

Follow ICH Q2(R1) guidelines for method validation, including:

Q. What computational tools predict this compound’s interactions with enzymes or transporters?

Molecular docking (e.g., AutoDock Vina) can model binding affinities to gamma-glutamyl transferase. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions using enzyme inhibition assays and kinetic studies (e.g., Km and Vmax comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.